molecular formula C18H19ClN2O2 B5063634 N'-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide

N'-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide

Cat. No.: B5063634
M. Wt: 330.8 g/mol
InChI Key: KAHRQXJFZUNSOA-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a chlorophenyl group and a propan-2-ylphenyl group attached to the oxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide typically involves the reaction of 2-chloroaniline with 4-isopropylbenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride to form the oxamide linkage. The reaction conditions may include:

  • Solvent: Dichloromethane or toluene
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide
  • N’-(2-chlorophenyl)-N-[(4-ethylphenyl)methyl]oxamide
  • N’-(2-chlorophenyl)-N-[(4-tert-butylphenyl)methyl]oxamide

Uniqueness

N’-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide is unique due to the presence of the propan-2-yl group, which may impart specific steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)14-9-7-13(8-10-14)11-20-17(22)18(23)21-16-6-4-3-5-15(16)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRQXJFZUNSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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